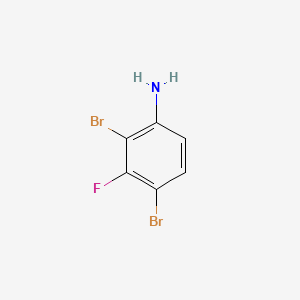

2,4-Dibromo-3-fluoroaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds where one or more hydrogen atoms on the aniline's aromatic ring are replaced by halogen atoms. These substitutions significantly influence the molecule's chemical and physical properties. The synthesis of halogenated anilines can be achieved through various methods, including the reduction of halogenated nitrobenzenes. cdnsciencepub.comorganic-chemistry.org For instance, the reduction of monohalogenated nitrobenzenes using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel is a convenient method for preparing halogenated anilines. cdnsciencepub.com Another approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides to achieve selective halogenation. acs.orgnih.gov

The presence of halogen atoms on an aromatic ring, such as in 2,4-Dibromo-3-fluoroaniline, has a profound impact on the molecule's reactivity and electronic properties. Halogens are electron-withdrawing groups, which can decrease the electron density of the aromatic ring. This deactivation can be beneficial in controlling the regioselectivity of further substitution reactions. chemistrysteps.com The specific type of halogen and its position on the ring can fine-tune the electronic environment, influencing the molecule's interactions and biological activity. Halogenated aromatic compounds are crucial synthetic building blocks for cross-coupling reactions. nih.gov

The amino (-NH₂) group in aniline and its derivatives is a powerful activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions. allen.inchemcess.com This makes the ring highly susceptible to electrophilic substitution reactions. allen.inwikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, enhancing its nucleophilicity. chemcess.comgeeksforgeeks.org However, the basicity of the amino group can also lead to complications in certain reactions, such as Friedel-Crafts reactions, where it can act as a Lewis base and react with the catalyst. chemistrysteps.comlibretexts.org To control reactivity and achieve desired substitution patterns, the amino group is often protected, for example, through acetylation. allen.inlibretexts.org

Importance as a Synthetic Intermediate in Specialized Fields

The unique combination of substituents in this compound makes it a valuable intermediate for synthesizing a wide range of target molecules with specific functionalities. Its reactive sites allow for further chemical modifications, making it a versatile tool for chemists. aromsyn.commyskinrecipes.com

Halogenated anilines are important structural motifs in many pharmaceutical compounds. The presence of halogens can enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule, which are critical parameters for its therapeutic efficacy. For example, related halogenated anilines are used in the synthesis of various biologically active compounds, including those with potential applications in treating cancer and infectious diseases. chemimpex.com Specifically, 2,6-Dibromo-3-chloro-4-fluoroaniline has been investigated as an epidermal growth factor receptor (EGFR) inhibitor for potential use in cancer therapy. wjpls.org Halogenated phenazines derived from aniline intermediates have also shown potent antibacterial activities. nih.gov

In the field of agrochemicals, halogenated anilines are key components in the development of herbicides, fungicides, and pesticides. myskinrecipes.comchemimpex.com The halogen atoms can contribute to the biological activity of these compounds, helping to protect crops and improve yields. chemimpex.com For instance, the related compound 2-Bromo-4-fluoroaniline is an intermediate in the synthesis of fungicides like Bixafen. The development of novel fluorinated heterocycles, which can be derived from intermediates like this compound, is an active area of agrochemical research. researchgate.net

The electronic properties imparted by the halogen and amino substituents make halogenated anilines like this compound of interest in materials science. bldpharm.com These compounds can serve as building blocks for functional materials. aromsyn.com For example, related anilines are incorporated into polymers and coatings to enhance their chemical resistance and durability. chemimpex.com The study of polyanilines, which can be formed from the oxidation of aniline, reveals rich redox and acid-base properties, making them suitable for various applications. wikipedia.org

Challenges and Opportunities in Research Pertaining to this compound

The study and application of this compound present both significant challenges and promising opportunities for scientific advancement.

Challenges:

The synthesis of polysubstituted anilines like this compound can be complex. mdpi.comrsc.org Achieving specific regioselectivity during halogenation of the aniline core is a primary hurdle. acs.orgbeilstein-journals.org Traditional methods for bromination and fluorination of aromatic rings can often lead to a mixture of isomers, necessitating difficult and costly purification steps. derpharmachemica.com For instance, direct bromination of anilines often requires protection of the amino group to prevent over-reaction and control the position of the incoming bromine atoms. beilstein-journals.orgderpharmachemica.com The introduction of a fluorine atom adds another layer of complexity, as fluorination reactions can require harsh conditions or specialized and expensive reagents. rsc.orgmdpi.com

Furthermore, the synthesis of complex molecules from such highly functionalized starting materials can be challenging. mdpi.comnih.gov The presence of multiple halogen substituents can affect the reactivity of the aniline in subsequent reactions, such as cross-coupling or cyclization reactions, sometimes leading to lower yields or unexpected side products. mdpi.combeilstein-journals.org

Opportunities:

Despite these challenges, the unique substitution pattern of this compound offers considerable opportunities for the synthesis of novel and valuable compounds. The bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents at specific positions. beilstein-journals.org This versatility makes it a key intermediate in the construction of complex molecular frameworks.

The presence of the fluorine atom is particularly significant. Incorporating fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. rsc.orgmdpi.com Therefore, this compound is a valuable precursor for creating new fluorinated bioactive molecules.

Research into this compound also drives the development of new synthetic methodologies. The need for efficient and selective syntheses of polysubstituted anilines encourages chemists to explore novel catalytic systems and reaction conditions. rsc.orgacs.orgnih.gov For example, advancements in copper-catalyzed halogenation and organocatalytic benzannulation provide milder and more selective alternatives to traditional methods. rsc.orgacs.orgbeilstein-journals.orgnih.gov

The physical and spectroscopic properties of this compound and its derivatives are also of interest. Studies on similar halogenated anilines using techniques like FT-IR and FT-Raman spectroscopy, combined with quantum chemical calculations, provide insights into their molecular structure, electronic properties, and potential for applications in areas like nonlinear optics. researchgate.netresearchgate.netejournal.by

Below is a table summarizing some of the known properties of this compound:

| Property | Value |

| CAS Number | 1253889-53-0 ambeed.comsynquestlabs.com |

| Molecular Formula | C6H4Br2FN ambeed.comsynquestlabs.com |

| Molecular Weight | 268.91 g/mol ambeed.comsynquestlabs.com |

| SMILES Code | NC1=CC=C(Br)C(F)=C1Br ambeed.com |

| MDL Number | MFCD18382558 ambeed.comsynquestlabs.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXNQOBJVBTOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dibromo 3 Fluoroaniline and Its Derivatives

Regioselective Bromination of Fluoroanilines

The direct bromination of fluoroanilines presents a straightforward approach to synthesizing dihalogenated anilines. However, controlling the regioselectivity of this electrophilic aromatic substitution is crucial to obtaining the desired isomer. The directing effects of the amino group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing and deactivating) often lead to a mixture of products. Therefore, various strategies have been developed to achieve controlled polyhalogenation with high selectivity.

Strategies for Controlled Polyhalogenation

Achieving controlled polyhalogenation, specifically dibromination, of 3-fluoroaniline (B1664137) to yield 2,4-Dibromo-3-fluoroaniline requires careful selection of brominating agents and reaction conditions to overcome the formation of other isomers. The strong activating and ortho-, para-directing nature of the amino group can lead to the formation of multiple brominated products.

One common strategy to control selectivity is the use of a protecting group for the amine functionality. Acetanilides, for instance, are less activated than the corresponding anilines, which can temper the reaction and improve regioselectivity. For example, the bromination of 4-fluoroacetanilide (B1213217) using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide has been shown to produce 2-bromo-4-fluoroacetanilide with minimal formation of the 2,6-dibromo byproduct. google.com This approach suggests that protection of the amino group of 3-fluoroaniline could be a viable strategy to control the introduction of bromine atoms.

Another strategy involves the use of specific brominating agents. While molecular bromine (Br₂) can be highly reactive and lead to over-bromination, milder reagents such as N-bromosuccinimide (NBS) can offer better control. The choice of solvent also plays a critical role, with polar solvents sometimes favoring the formation of specific isomers.

Influence of Reaction Conditions and Catalysts on Selectivity

The selectivity of bromination reactions is highly dependent on the reaction conditions and the presence of catalysts. Temperature, solvent, and the nature of the catalyst can all influence the position of bromination on the fluoroaniline (B8554772) ring.

The use of metal catalysts has been explored to direct the regioselectivity of halogenation. For instance, copper(II) bromide (CuBr₂) in an ionic liquid has been shown to be an effective system for the para-bromination of various anilines under mild conditions. thieme-connect.com While this method is highly selective for monobromination, modifications to the reaction conditions, such as the stoichiometry of the brominating agent and reaction time, could potentially lead to controlled dibromination.

A practical procedure for regioselective bromination of anilines has been developed using a copper-catalyzed oxidative bromination. thieme-connect.com This method employs sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). thieme-connect.com By carefully controlling the stoichiometry of the reagents and the reaction temperature, it is possible to favor the formation of monobrominated products while minimizing dibromination. thieme-connect.com For instance, the bromination of 2-fluoroaniline (B146934) under these conditions yielded primarily 4-bromo-2-fluoroaniline (B1266173), with the formation of 4,6-dibromo-2-fluoroaniline as a minor byproduct. thieme-connect.com

| Substrate | Brominating System | Product(s) | Ratio (mono:di) | Assay Yield (%) |

| 2-Fluoroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 4-Bromo-2-fluoroaniline, 4,6-Dibromo-2-fluoroaniline | 85:15 | 63 |

| 4-Fluoroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 2-Bromo-4-fluoroaniline, 2,6-Dibromo-4-fluoroaniline | 63:37 | 44 |

Data sourced from a study on copper-catalyzed bromination of anilines. thieme-connect.com

This data indicates that while the system is effective for monobromination, the formation of dibrominated products is a competing reaction that needs to be controlled for the selective synthesis of this compound. Further optimization of these catalytic systems for the specific substrate of 3-fluoroaniline is a promising area for research.

Synthetic Routes via Precursor Modification

An alternative to direct bromination of fluoroanilines is the synthesis of this compound from appropriately substituted precursors. This approach can offer better control over the final substitution pattern.

Conversion of Dihalogenated Nitrobenzenes to Aniline (B41778) Derivatives

A common and effective strategy for the synthesis of substituted anilines is the reduction of the corresponding nitro compounds. This method is particularly useful when the desired substitution pattern is more easily achieved on a nitrobenzene (B124822) ring. For the synthesis of this compound, the corresponding precursor would be 2,4-dibromo-3-fluoronitrobenzene.

The reduction of nitroarenes to anilines can be accomplished using a variety of reducing agents. A widely used method involves catalytic hydrogenation. For example, the reduction of 2-bromo-1-fluoro-3-nitrobenzene to 2-bromo-3-fluoroaniline (B56032) has been achieved in high yield using hydrogen gas in the presence of a Raney nickel catalyst in methanol (B129727). chemicalbook.com This scalable process, carried out in an autoclave, demonstrates the industrial feasibility of this approach. chemicalbook.com

Another effective method for the reduction of nitro groups in the presence of halogens is the use of metal hydrides or metals in acidic media. A general procedure for the synthesis of 2-bromo-3-fluoroaniline from 2-bromo-1-fluoro-3-nitrobenzene involves the use of nickel(II) chloride and sodium borohydride (B1222165) in methanol at low temperatures. chemicalbook.com

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |

| 2-Bromo-1-fluoro-3-nitrobenzene | H₂, Raney Nickel | Methanol | 2-Bromo-3-fluoroaniline | 98 |

| 2-Bromo-1-fluoro-3-nitrobenzene | NiCl₂, NaBH₄ | Methanol | 2-Bromo-3-fluoroaniline | 70 |

Data sourced from established synthetic procedures for bromo-fluoroanilines. chemicalbook.com

These methods highlight the robustness of the nitro reduction strategy for accessing halogenated anilines. The synthesis of the required 2,4-dibromo-3-fluoronitrobenzene precursor would be a key step in this synthetic sequence.

Derivatization of Related Fluoroaniline Isomers

The synthesis of this compound can also be envisioned through the derivatization of other readily available fluoroaniline isomers. This could involve a sequence of reactions such as protection, halogenation, and deprotection to install the bromine atoms at the desired positions.

For instance, starting from 3-fluoroaniline, one could perform a regioselective monobromination to obtain an intermediate such as 4-bromo-3-fluoroaniline (B116652) or 2-bromo-3-fluoroaniline. Subsequent bromination of this intermediate would then lead to the desired 2,4-dibromo product. The success of this approach would heavily rely on the ability to control the regioselectivity of both bromination steps. Protecting the amino group as an acetanilide (B955) can be a useful strategy to modulate the directing effects and achieve the desired substitution pattern. google.com

A patent describes a method for preparing 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline. google.com This process involves protection of the amino group, followed by a series of reactions to introduce the bromine atom at the ortho position while avoiding para-bromination. google.com A similar strategic approach could potentially be adapted for the synthesis of this compound from 3-fluoroaniline, where the key would be to control the introduction of two bromine atoms at the 2- and 4-positions.

Novel and Scalable Synthetic Approaches

The development of novel and scalable synthetic routes is crucial for the industrial production of fine chemicals like this compound. These methods often focus on improving safety, reducing waste, and lowering costs.

Continuous flow chemistry offers a promising alternative to traditional batch processes for halogenation reactions. nih.gov In-situ generation of hazardous reagents like molecular bromine from safer precursors such as hydrobromic acid or potassium bromide with an oxidant can significantly improve the safety of the process. nih.gov This approach also allows for precise control over reaction parameters like temperature and stoichiometry, which can lead to improved selectivity and yield. nih.gov While a specific application for the synthesis of this compound has not been detailed, the principles of continuous flow bromination could be applied to this target molecule.

Catalytic methods that allow for high selectivity and yield under mild conditions are also highly desirable for scalable synthesis. A patent for the catalytic bromination of 2-fluoroaniline to produce 4-bromo-2-fluoroaniline highlights a continuous process with catalyst recycling. google.com This process utilizes a quaternary ammonium (B1175870) bromide catalyst in an inert solvent, leading to high yield and selectivity. google.com The adaptation of such catalytic systems for the dibromination of 3-fluoroaniline could represent a scalable and efficient manufacturing process for this compound.

The reduction of dihalogenated nitrobenzenes, as discussed in section 2.2.1, also represents a highly scalable approach. The catalytic hydrogenation of nitro compounds is a well-established industrial process that can be performed on a large scale. chemicalbook.com The key to the scalability of this route for this compound would be the efficient and cost-effective synthesis of the 2,4-dibromo-3-fluoronitrobenzene precursor.

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not extensively detailed in the provided literature, the principles can be inferred from related transformations. A notable one-pot method for the regioselective monobromination of various aromatic amines has been developed. acs.org This procedure involves the in situ formation of a tin amide from the parent aniline, followed by a reaction with elemental bromine. acs.org A subsequent workup with aqueous fluoride (B91410) effectively removes tin byproducts. acs.org This multi-step, single-pot reaction demonstrates high selectivity for the para-position, successfully avoiding the common problem of polybromination that plagues direct aniline halogenation. acs.org

For instance, the reaction of aniline first with n-butyllithium and then trimethyltin (B158744) chloride forms the tin amide in situ. Without isolation, this intermediate reacts with bromine to yield p-bromoaniline in 76% yield, with no detectable ortho- or di-bromo isomers. acs.org The applicability of this method to a range of substituted anilines suggests its potential as a foundational strategy that could be adapted for more complex targets like this compound, likely by using an appropriately substituted fluoroaniline as the starting material and adjusting stoichiometry for dibromination.

| Starting Amine | Product | Yield (%) |

| Aniline | p-Bromoaniline | 76 |

| N-Methylaniline | 4-Bromo-N-methylaniline | 83 |

| Acetanilide | 4-Bromoacetanilide | 58 |

| Diisopropylamine | N-Bromodiisopropylamine | 45 |

This table presents data on a selective one-pot monobromination technique for various aromatic amines, highlighting the yields achieved. acs.org

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production necessitates methods that are not only high-yielding but also cost-effective, safe, and environmentally benign. For the synthesis of 2,4-dihaloanilines, processes that avoid expensive or hazardous reagents are preferred. google.com A key consideration is the use of readily available halogenating agents like molecular bromine instead of more costly alternatives such as 1,3-dibromo-5,5-dimethylhydantoin. google.comgoogle.com

Patented processes describe the preparation of 2,4-dihaloanilines via the halogenation of a 2-haloaniline in the presence of a quaternary ammonium trihalide catalyst. google.com This method can be designed as a continuous process, which is often more efficient and economical for large-scale manufacturing. In such a setup, the 2-haloaniline is added to the catalyst formed by mixing molecular halogen with a quaternary ammonium halide in an inert solvent. google.com The reaction is typically rapid, proceeding to completion almost immediately upon mixing at ambient temperature. google.com This approach minimizes reaction time and potentially reduces the need for energy-intensive heating or cooling, aligning with the principles of green chemistry and efficient industrial production.

Bromination of Related Aromatic Amines and Anilines

The amino group in aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. chemguide.co.uklibretexts.org This high reactivity, however, presents a significant challenge in controlling the extent and position of bromination, often leading to polysubstituted products. libretexts.orgsciencemadness.org

Aqueous Bromination Techniques

The reaction of aniline with bromine water is a classic example of the high reactivity of the activated ring. When an aqueous solution of bromine is added to phenylamine (aniline), the bromine is rapidly decolorized, and a white precipitate of 2,4,6-tribromoaniline (B120722) is formed. chemguide.co.ukvedantu.com This reaction occurs readily at room temperature without the need for a catalyst. chemguide.co.uk The strong activation by the -NH2 group directs substitution to all available ortho and para positions. libretexts.orgvedantu.com

While this technique is effective for producing tribromoaniline, it is unsuitable for the synthesis of mono- or di-brominated anilines due to the difficulty in stopping the reaction at an intermediate stage. libretexts.org To achieve selective bromination, the activating influence of the amino group must be moderated, typically by converting it to an amide (e.g., acetanilide), which is less activating. libretexts.org

Halogenation in the Presence of Quaternary Ammonium Halides

A more controlled and selective method for halogenating aromatic amines involves the use of quaternary ammonium halides. google.com These compounds can form quaternary ammonium trihalides (or polyhalides) in solution, which act as milder and more selective halogenating agents. google.comscispace.com

A process for preparing 2,4-dihaloanilines, such as 4-bromo-2-fluoroaniline, utilizes the halogenation of a 2-haloaniline in the presence of a quaternary ammonium tribromide catalyst. google.com The reaction proceeds by adding the 2-haloaniline to a mixture of a molecular halogen and a quaternary ammonium halide in an inert solvent. google.com This technique provides a simple, safe, and relatively inexpensive route for the specific halogenation of aromatic amines. google.com Similarly, benzyltrimethylammonium (B79724) dichloroiodate(1−) has been employed as a selective iodinating agent for aromatic amines, reacting in a dichloromethane-methanol solvent system in the presence of calcium carbonate to yield iodo-substituted anilines in good yields. scispace.com This underscores the general utility of quaternary ammonium polyhalides in controlling the halogenation of activated aromatic systems.

| Aromatic Amine | Reagent | Product(s) | Yield (%) |

| Aniline | BTMA ICl₂ (1.0 equiv) | 4-Iodoaniline | 94 |

| Aniline | BTMA ICl₂ (2.1 equiv) | 2,4-Diiodoaniline | 75 |

This table shows the results of iodination of aniline using benzyltrimethylammonium dichloroiodate(1−) (BTMA ICl₂), demonstrating the selectivity achievable with quaternary ammonium polyhalides. scispace.com

Exploration of Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.netnih.gov This approach is highly efficient for generating molecular diversity and building drug-like scaffolds. researchgate.net Halogenated anilines, including this compound, are valuable building blocks in MCRs due to the synthetic handles provided by the halogen and amino groups.

The presence of fluorine and bromine atoms in the aniline ring can significantly influence the biological activity of the resulting heterocyclic scaffolds. vjs.ac.vn For example, MCRs have been used to synthesize novel fluorinated chromene derivatives with antibacterial activity. nih.govvjs.ac.vn Although specific MCRs employing this compound are not detailed in the literature reviewed, its structure makes it an ideal candidate for inclusion in such synthetic strategies. The amino group can participate in the formation of imines or enamines, key intermediates in many MCRs, while the bromo-substituents can be used for subsequent cross-coupling reactions to further elaborate the molecular scaffold. This dual functionality allows for a diversity-oriented synthesis approach, where complex and unique molecular architectures can be rapidly assembled.

Theoretical and Computational Chemistry Studies of 2,4 Dibromo 3 Fluoroaniline

Quantum Chemical Calculations and Molecular Structure Analysis

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 2,4-Dibromo-3-fluoroaniline. These computational methods, primarily Density Functional Theory (DFT), allow for the prediction of various molecular characteristics from first principles.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound would involve geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted anilines, the orientation of the amino group (-NH₂) relative to the benzene (B151609) ring is a key conformational feature.

Computational studies on analogous molecules, such as other fluoroaniline (B8554772) isomers, indicate that the planarity of the molecule and the pyramidalization of the amino group are critical factors. The presence of bulky bromine atoms and the electronegative fluorine atom on the aniline (B41778) ring would influence bond lengths, bond angles, and dihedral angles. It is expected that the C-Br and C-F bond lengths would be consistent with those observed in similar halogenated benzene derivatives. The C-N bond length and the geometry of the amino group would be influenced by the electronic effects of the halogen substituents.

Electronic Properties: HOMO-LUMO Analysis and Charge Transfer

The electronic behavior of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For halogenated anilines, the HOMO is typically localized on the aniline ring and the amino group, which are electron-rich, while the LUMO may be distributed over the aromatic system. The presence of electron-withdrawing bromine and fluorine atoms would likely lower the HOMO and LUMO energy levels and influence the magnitude of the energy gap. This analysis also provides insights into intramolecular charge transfer, which is significant for understanding the molecule's optical and electronic properties.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Key global reactivity descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are instrumental in rationalizing the reactivity and stability of the molecule. For instance, a high electrophilicity index would suggest that this compound could act as a good electrophile in certain reactions.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules like this compound. The NLO response is governed by how the molecule's charge distribution is affected by an external electric field.

Calculation of Electric Dipole Moment and Hyperpolarizability

The primary NLO properties of interest at the molecular level are the electric dipole moment (μ) and the first-order hyperpolarizability (β). The dipole moment is a measure of the asymmetry of the charge distribution in the molecule. The first-order hyperpolarizability is a tensor quantity that describes the nonlinear response of the molecule to an applied electric field.

These properties would be calculated using computational methods such as DFT. The magnitude of the total first-order hyperpolarizability (β_tot) is a key indicator of a molecule's potential as an NLO material. For aniline derivatives, the presence of both electron-donating (amino group) and electron-withdrawing (halogens) substituents can lead to significant intramolecular charge transfer, which often enhances the hyperpolarizability.

Microscopic NLO Behavior

The calculated hyperpolarizability provides insight into the microscopic NLO behavior of this compound. A large β_tot value suggests that the molecule has the potential to exhibit a significant second-order NLO response. This is often associated with molecules that have a large change in dipole moment upon electronic excitation. The analysis of the individual tensor components of β can also provide information about the directionality of the NLO response. Studies on similar molecules often compare the calculated hyperpolarizability to that of a standard NLO material like urea (B33335) to benchmark its potential.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEPS map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEPS is expected to show distinct regions of varying potential, dictated by the electronegativity and resonance effects of its substituents.

Negative Potential Regions: The most electron-rich area is anticipated to be around the nitrogen atom of the amino group due to its lone pair of electrons. This region, typically colored red or yellow on a MEPS map, is a prime site for electrophilic attack. The equatorial regions of the bromine and fluorine atoms also exhibit negative potential. ias.ac.in

Positive Potential Regions: Conversely, the hydrogen atoms of the amino group will exhibit a strong positive potential (colored blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. A significant feature for heavier halogens like bromine is the presence of a positive region along the axis of the C-Br bond, known as a "sigma-hole" (σ-hole). researchgate.netacs.org This positive cap is crucial for forming halogen bonds.

| Molecular Region | Predicted Electrostatic Potential | Color on MEPS Map | Implied Reactivity |

| Amino Group (Nitrogen) | Negative | Red / Yellow | Site for electrophilic attack, protonation |

| Amino Group (Hydrogens) | Positive | Blue | Site for nucleophilic attack, H-bond donor |

| Bromine Atoms (axial σ-hole) | Positive | Blue / Green | Halogen bond donor |

| Bromine/Fluorine (equatorial) | Negative | Yellow / Green | Weak nucleophilic character |

| Aromatic Ring | Generally Negative (π-system) | Green / Yellow | Site for electrophilic substitution |

Based on the MEPS analysis, the reactive behavior and potential intermolecular interactions of this compound can be predicted. The molecule possesses multiple functional groups that can engage in various non-covalent interactions, influencing its crystal structure and macroscopic properties.

Reactive Sites: The nitrogen atom is the primary center for electrophilic reactions. The hydrogen atoms of the NH₂ group are the primary sites for interactions with nucleophiles. The positive σ-hole on the bromine atoms makes them electrophilic sites capable of interacting with Lewis bases. acs.org

Intermolecular Interactions:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor (N-H). In a crystal lattice, it is expected to form N-H···N hydrogen bonds with acceptor molecules or other aniline molecules. acs.org

Halogen Bonding: The positive σ-hole on the bromine atoms allows them to act as halogen bond donors, interacting with nucleophilic sites like the nitrogen atom of another molecule (Br···N). acs.orgresearchgate.netnih.gov Studies on perhalogenated anilines confirm their capability as bifunctional donors for both hydrogen and halogen bonds. acs.orgnih.gov Fluorine substituents can further modulate the strength of these interactions by altering the electron density distribution on the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular delocalization, charge transfer, and hyperconjugative interactions by transforming the calculated wave function into a localized Lewis structure. wikipedia.org It provides quantitative insight into the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within a molecule.

For this compound, NBO analysis would reveal significant delocalization of electron density. The primary donor orbitals are the lone pairs on the nitrogen (LP(N)) and halogen atoms (LP(Br), LP(F)), as well as the π-bonding orbitals of the aromatic ring. The primary acceptor orbitals are the antibonding π* orbitals of the ring and the antibonding σ* orbitals of the carbon-halogen and carbon-nitrogen bonds.

The interaction between a donor and an acceptor orbital leads to a stabilization of the molecule, and the magnitude of this stabilization is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π* (C=C ring) | High | Resonance delocalization from amino group to ring |

| π (C=C ring) | σ* (C-Br) | Moderate | Delocalization from ring to C-Br antibond |

| π (C=C ring) | σ* (C-F) | Moderate | Delocalization from ring to C-F antibond |

| LP (Br) | π* (C=C ring) | Low | Weak back-donation from bromine to ring |

| LP (F) | π* (C=C ring) | Low | Weak back-donation from fluorine to ring |

Note: The E(2) values are qualitative predictions based on general principles of substituent effects. Actual values require specific quantum chemical calculations.

The most significant interaction is expected to be the delocalization of the nitrogen lone pair into the π-system of the benzene ring, which is characteristic of anilines and contributes to the activating, ortho-para directing nature of the amino group.

Comparative Computational Studies with Isomers and Related Halogenated Anilines

Comparing the computational data of this compound with its isomers and other halogenated anilines provides a deeper understanding of structure-property relationships. Studies on various fluoroanilines, chloroanilines, and bromoanilines have established reliable computational approaches for estimating their properties. nih.govscite.ai

For instance, a computational study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) investigated its vibrational spectra, molecular geometry, and electronic properties using DFT methods. researchgate.net Such studies serve as a valuable reference for predicting the properties of this compound. The relative positions of the halogen and amino substituents are known to significantly affect molecular charge distribution, which in turn influences the electronic, structural, and vibrational parameters. globalresearchonline.net The specific substitution pattern in this compound—with bromine atoms ortho and para to the fluorine, and meta to the amino group—creates a unique electronic environment that can be contrasted with other substitution patterns to isolate the effects of each substituent's position.

The electronic and vibrational properties of aniline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.net

Electronic Properties: The substituents on this compound have competing electronic effects.

Amino Group (-NH₂): Acts as a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect).

Halogens (-Br, -F): Act as electron-withdrawing groups through their strong inductive effect (-I effect) and weak electron-donating groups through resonance (+R effect). nih.gov

| Compound | Key Substituents | Expected Effect on HOMO-LUMO Gap | Reference Principle |

| Aniline | -NH₂ | Reference | - |

| 4-Fluoroaniline | -F, -NH₂ | Smaller than aniline | Halogen inductive effect lowers LUMO |

| 4-Bromoaniline | -Br, -NH₂ | Smaller than 4-Fluoroaniline | Heavier halogens can lower the gap more |

| This compound | 2x -Br, -F, -NH₂ | Small | Multiple electron-withdrawing groups significantly lower LUMO |

Vibrational Properties: The vibrational spectrum (IR and Raman) of an aniline derivative provides a fingerprint of its molecular structure. Computational methods like DFT can accurately predict vibrational frequencies. globalresearchonline.netasianpubs.orgasianpubs.org Key vibrational modes for this compound would include:

N-H stretching and bending modes from the amino group.

C-N stretching mode.

C-F and C-Br stretching modes.

Aromatic C-C and C-H stretching and bending modes.

Studies on similar molecules like 4-chloro-2-bromoaniline have shown that DFT calculations, when properly scaled, show excellent agreement with experimental spectra. globalresearchonline.net The frequencies of these modes are influenced by the electronic effects of the substituents; for example, strong electron withdrawal can increase the frequency of certain ring vibrations.

Advanced Spectroscopic Investigations of 2,4 Dibromo 3 Fluoroaniline and Its Analogs

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of a compound. For complex molecules like 2,4-Dibromo-3-fluoroaniline, the vibrational spectra are intricate, necessitating computational methods for a reliable and complete assignment of the observed vibrational bands. globalresearchonline.netnih.gov

The interpretation of the vibrational spectra of substituted anilines is greatly facilitated by quantum chemical calculations, typically performed using Density Functional Theory (DFT) at the B3LYP level. globalresearchonline.netresearchgate.netasianpubs.org These calculations provide theoretical harmonic vibrational frequencies and their corresponding intensities.

A complete assignment of the numerous fundamental modes of vibration for this compound requires a Potential Energy Distribution (PED) analysis. The PED analysis quantifies the contribution of individual local mode coordinates (such as stretching, bending, and torsion) to each normal vibrational mode. nih.govnih.gov This method, often carried out using software like VEDA, is indispensable for an unambiguous assignment, especially in regions where vibrational modes are highly coupled. nih.govnih.gov

For this compound, the vibrational modes can be categorized as follows:

N-H Vibrations: The amino (–NH₂) group gives rise to characteristic asymmetric and symmetric stretching modes, typically observed in the 3400–3500 cm⁻¹ and 3300–3400 cm⁻¹ regions, respectively. Scissoring, rocking, wagging, and twisting modes of the NH₂ group appear at lower frequencies.

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce a series of bands in the 1400–1625 cm⁻¹ region. Ring breathing and other deformation modes occur at lower wavenumbers.

C-X Vibrations: The vibrations involving the halogen substituents are crucial for confirming the molecular structure. The C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ range. The C-Br stretching vibrations are expected at much lower frequencies, typically in the 500–650 cm⁻¹ region. In-plane and out-of-plane bending modes for these bonds appear at even lower wavenumbers.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | 3350 - 3420 | Stretching of the two N-H bonds in phase. |

| C-H Aromatic Stretch | 3050 - 3150 | Stretching of the C-H bonds on the benzene ring. |

| C=C Aromatic Stretch | 1400 - 1625 | Stretching vibrations within the aromatic ring framework. |

| N-H Scissoring | 1590 - 1650 | Bending motion of the H-N-H angle. |

| C-N Stretch | 1250 - 1340 | Stretching of the carbon-nitrogen bond. materialsciencejournal.org |

| C-F Stretch | 1200 - 1300 | Stretching of the carbon-fluorine bond. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bonds. |

A standard practice in vibrational analysis involves the comparison of theoretically computed spectra with experimentally recorded FT-IR and FT-Raman spectra. globalresearchonline.netresearchgate.netresearchgate.net DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To achieve better agreement with experimental data, the calculated harmonic frequencies are typically scaled using specific scaling factors. nih.govasianpubs.org For the B3LYP functional, a scaling factor around 0.96 is commonly applied. globalresearchonline.net

The comparison reveals a strong correlation between the scaled theoretical frequencies and the experimental ones, which validates the accuracy of the computational model and the reliability of the vibrational assignments. globalresearchonline.net This integrated approach, combining experimental measurements with high-level theoretical calculations, allows for a confident and detailed interpretation of the vibrational characteristics of the molecule. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3480 | ~3480 | ~3475 |

| C-H Aromatic Stretch | ~3085 | ~3088 | ~3090 |

| C=C Aromatic Stretch | ~1585 | ~1588 | ~1582 |

| C-N Stretch | ~1280 | ~1285 | ~1275 |

| C-F Stretch | ~1245 | ~1242 | ~1240 |

| C-Br Stretch | ~610 | ~608 | ~615 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds by probing the magnetic environments of ¹H and ¹³C nuclei.

Theoretical calculations of NMR chemical shifts have become a vital tool for assigning experimental spectra and confirming molecular structures. jmaterenvironsci.com The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR shielding tensors. rsc.orgresearchgate.net These calculations are typically performed at the DFT level of theory.

The calculated isotropic shielding values (σ) are converted into chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), via the equation δ = σ(ref) - σ(sample). A linear correlation between the calculated and experimental chemical shifts is often observed, which confirms the accuracy of the assignments. jmaterenvironsci.comresearchgate.net For ¹H NMR, the aromatic protons of this compound are expected to appear as multiplets in the aromatic region (typically 6.5-8.0 ppm), with their exact shifts influenced by the electronic effects of the amino and halogen substituents. The amino protons (–NH₂) usually appear as a broad singlet. For ¹³C NMR, the aromatic carbons resonate in the range of approximately 100-150 ppm. The positions of the substituents strongly influence the chemical shifts of the carbon atoms to which they are attached (ipso-carbons) as well as the ortho, meta, and para carbons. rsc.org

| Atom Position | Expected Experimental Shift (δ, ppm) | Calculated GIAO Shift (δ, ppm) |

|---|---|---|

| ¹³C NMR | ||

| C1 (C-NH₂) | ~145 | ~144.5 |

| C2 (C-Br) | ~110 | ~109.8 |

| C3 (C-F) | ~155 (d, ¹JCF) | ~154.2 |

| C4 (C-Br) | ~105 | ~104.7 |

| C5 | ~130 | ~129.5 |

| C6 | ~118 | ~117.8 |

| ¹H NMR | ||

| H5 | ~7.30 (d) | ~7.25 |

| H6 | ~6.80 (d) | ~6.75 |

| NH₂ | ~4.50 (br s) | ~4.40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the aromatic ring and the lone pairs of electrons on the nitrogen and halogen atoms. nist.gov The benzene ring itself has characteristic π→π* transitions, which are modified by the substituents. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. ajrsp.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. mdpi.comfaccts.de TD-DFT calculations can determine the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions. mdpi.comresearchgate.net The oscillator strength is proportional to the intensity of the absorption band. The primary transitions observed are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For aniline (B41778) and its derivatives, the HOMO is often characterized by π-orbitals with significant contribution from the nitrogen lone pair, while the LUMO is a π* anti-bonding orbital of the aromatic ring. researchgate.net The agreement between the calculated λmax values and the experimental spectrum helps to confirm the nature of the electronic transitions responsible for the observed absorptions. youtube.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | ~310 | ~0.04 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~265 | ~0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~240 | ~0.09 | HOMO → LUMO+1 (π→π*) |

Mass Spectrometry (GC-MS, LC-MS, UPLC) for Characterization and Purity Assessment

Mass spectrometry, particularly when coupled with chromatographic techniques such as Gas Chromatography (GC), Liquid Chromatography (LC), and Ultra-Performance Liquid Chromatography (UPLC), serves as an indispensable tool for the structural elucidation and purity assessment of synthetic compounds like this compound. These hyphenated methods provide critical information on molecular weight, elemental composition, fragmentation patterns, and the presence of impurities, ensuring the compound's identity and quality.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds such as halogenated anilines. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The resulting electron ionization (EI) mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

For this compound (C₆H₄Br₂FN), the molecular weight is 268.91 g/mol . A key feature in its mass spectrum is the distinctive isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic triplet cluster for ions containing two bromine atoms, with relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

The fragmentation of this compound under EI conditions is predicted to follow pathways common to halogenated aromatic amines. chemicalbook.com The initial fragmentation would likely involve the loss of a bromine atom, which is a common cleavage for bromo-aromatic compounds. chemicalbook.com Subsequent fragmentation could involve the elimination of hydrogen cyanide (HCN), a characteristic loss from the aniline moiety. chemicalbook.com

Table 1: Predicted Mass Fragments for this compound in EI-MS Below is an interactive table detailing the predicted major mass-to-charge ratios (m/z) and the corresponding proposed fragment structures for this compound.

| m/z (approx.) | Proposed Fragment Ion | Formula | Notes |

| 269/271/273 | [C₆H₄⁷⁹Br₂FN]⁺ / [C₆H₄⁷⁹Br⁸¹BrFN]⁺ / [C₆H₄⁸¹Br₂FN]⁺ | [C₆H₄Br₂FN]⁺ | Molecular ion cluster (M⁺). The 1:2:1 ratio confirms the presence of two bromine atoms. |

| 189/191 | [M - Br]⁺ | [C₆H₄BrFN]⁺ | Loss of one bromine radical. The remaining 1:1 isotopic pattern indicates one bromine atom. |

| 162/164 | [M - Br - HCN]⁺ | [C₅H₃BrF]⁺ | Subsequent loss of hydrogen cyanide from the bromofluoroaniline fragment. |

| 110 | [M - 2Br]⁺ | [C₆H₄FN]⁺ | Loss of both bromine atoms, resulting in the fluoroaniline (B8554772) radical cation. |

| 83 | [C₅H₃F]⁺ | [C₅H₃F]⁺ | Loss of HCN from the fluoroaniline fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, UPLC-MS, are powerful techniques for purity assessment, especially for analyzing potential impurities that may not be suitable for GC analysis. lcms.cz These methods are particularly useful for confirming the molecular weight of the target compound and identifying trace-level byproducts from the synthesis. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation. massbank.eu This is crucial for verifying the primary product's identity and for quantifying its purity against reference standards.

The high separation efficiency of UPLC allows for the rapid resolution of the main compound from closely related structural isomers or process-related impurities, while the mass spectrometer provides definitive identification of these separated components. nist.gov For instance, a UPLC-MS method could readily separate this compound from a potential impurity like 2-bromo-3-fluoroaniline (B56032) or 4-bromo-3-fluoroaniline (B116652).

Table 2: Typical Instrumental Parameters for MS-based Analysis of Halogenated Anilines This interactive table provides representative parameters for setting up GC-MS and LC-MS methods for the analysis of compounds analogous to this compound.

| Parameter | GC-MS | LC-MS / UPLC-MS |

| Chromatography | ||

| Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methyl Siloxane | C18 reverse-phase, e.g., 150 x 4.6 mm, 3 µm |

| Injection Mode | Splitless | Full Loop Injection (e.g., 20 µL) |

| Oven Program | 40°C (1 min), ramp to 280°C at 10°C/min, hold 1 min nist.gov | Gradient elution |

| Mobile Phase | - | A: Water + 0.1% Formic AcidB: Acetonitrile (B52724) + 0.1% Formic Acid nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min (Helium) | 0.5 - 1.0 mL/min |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temp. | 200 - 230 °C | 120 - 150 °C |

| Electron Energy | 70 eV | - |

| Mass Analyzer | Quadrupole / Time-of-Flight (TOF) | Quadrupole / TOF / Orbitrap |

| Scan Range (m/z) | 50 - 400 | 100 - 500 |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role in the Synthesis of Complex Organic Molecules

2,4-Dibromo-3-fluoroaniline serves as a pivotal starting material for the synthesis of intricate organic molecules. guidechem.com The presence of two bromine atoms and a fluorine atom on the benzene (B151609) ring provides multiple reaction sites, allowing for sequential and regioselective modifications. This controlled functionalization is crucial for building complex structures with desired stereochemistry and functionality.

Precursor to Pharmaceutical Intermediates

The utility of this compound as a precursor for pharmaceutical intermediates is well-documented. guidechem.comguidechem.com Its structural motif is incorporated into various drug candidates and active pharmaceutical ingredients (APIs). The distinct substitution pattern of the aniline (B41778) ring allows for the introduction of diverse functionalities through cross-coupling reactions, nucleophilic substitutions, and other transformations, leading to the synthesis of targeted therapeutic agents. smolecule.com For instance, related halogenated anilines are instrumental in creating kinase inhibitors and antibiotics.

Building Block for Agrochemicals

In addition to its role in medicinal chemistry, this compound is a valuable building block for the development of modern agrochemicals. guidechem.comguidechem.com The unique combination of halogens can impart desirable properties to the final products, such as enhanced efficacy, metabolic stability, and a targeted spectrum of activity. The strategic incorporation of this aniline derivative allows for the design of more effective and environmentally benign pesticides and herbicides. lookchem.com

Derivatization Reactions of the Amino Group

The amino group of this compound is a key functional handle that readily participates in a variety of derivatization reactions. These transformations are fundamental to expanding the molecular diversity of compounds derived from this starting material.

Formation of Amides, Ureas, and Other Nitrogen-Containing Functionalities

The primary amine of this compound can be acylated to form amides, which are prevalent structures in many biologically active molecules. Similarly, reaction with isocyanates or their equivalents leads to the formation of ureas, another important functional group in medicinal chemistry. organic-chemistry.orgnih.gov These derivatizations can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and ability to interact with biological targets.

Cyclization Reactions to Form Heterocyclic Systems

The amino group, in concert with the halogen substituents, facilitates cyclization reactions to construct a wide array of heterocyclic systems. smolecule.com Heterocycles are ubiquitous in pharmaceuticals and natural products, and the ability to form these ring systems from this compound is of significant synthetic value. scispace.comethernet.edu.et These reactions can proceed through various mechanisms, including intramolecular nucleophilic substitution or transition metal-catalyzed processes, to yield quinolines, quinazolines, and other important heterocyclic scaffolds. researchgate.net

Halogen-Mediated Coupling Reactions

The bromine atoms at the 2- and 4-positions of the aniline ring are particularly amenable to a variety of halogen-mediated coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the aromatic core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce new aryl or alkyl groups at the positions of the bromine atoms. researchgate.net These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. The differential reactivity of the bromine atoms can sometimes be exploited for selective, sequential couplings.

Below is a table summarizing the key applications and reaction types involving this compound:

| Application/Reaction Type | Description | Key Transformations | Resulting Structures |

| Pharmaceutical Intermediates | Serves as a starting material for the synthesis of active pharmaceutical ingredients. | Cross-coupling, amination, cyclization. | Kinase inhibitors, antibiotics, and other complex drug molecules. |

| Agrochemicals | Used as a building block for the development of pesticides and herbicides. | Derivatization to introduce desired properties. | More effective and environmentally safer agrochemical products. |

| Amide and Urea (B33335) Formation | The amino group is derivatized to form amides and ureas. | Acylation, reaction with isocyanates. | Molecules with modified physicochemical and biological properties. |

| Heterocycle Synthesis | The aniline derivative undergoes cyclization to form heterocyclic rings. | Intramolecular nucleophilic substitution, metal-catalyzed cyclizations. | Quinolines, quinazolines, and other bioactive heterocyclic systems. |

| Halogen-Mediated Coupling | The bromine atoms are utilized in cross-coupling reactions for C-C and C-X bond formation. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination. | Polysubstituted aromatic compounds with diverse functionalities. |

Enaminoketone Derivatives in Organometallic Chemistry and Catalysis

Enaminoketones are valuable ligands in organometallic chemistry due to their ability to form stable complexes with various transition metals. These complexes often find applications in catalysis. Enaminoketones are typically synthesized through the condensation of a primary amine with a β-dicarbonyl compound.

Following the established synthesis for a similar compound, this compound can be reacted with a β-diketone like acetylacetone (B45752) (2,4-pentanedione) under reflux, often with an acid catalyst, to yield the corresponding β-enaminoketone derivative, 4-(2,4-Dibromo-3-fluoroanilino)pent-3-en-2-one. researchgate.netiucr.org

The resulting enaminoketone is an electron-rich compound containing both nitrogen and oxygen donor atoms, making it an excellent chelating ligand for metals like rhodium. researchgate.net These organometallic complexes have significant potential in catalytic applications, such as hydrogenation or hydroformylation reactions.

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | Acetylacetone | 4-(2,4-Dibromo-3-fluoroanilino)pent-3-en-2-one | Precursor to organometallic catalysts |

Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable precursor for synthesizing such heterocycles, particularly quinolines and pyrroles.

The quinoline (B57606) scaffold is present in numerous biologically active compounds. mdpi.comiipseries.orgscispace.com Several classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a particularly straightforward approach. mdpi.com

While direct use of this compound in these reactions is not typical, it can be chemically modified to become a suitable precursor. For example, it could be converted into a 2-amino-aryl ketone through acylation followed by rearrangement or other synthetic steps. This ketone could then undergo a Friedländer reaction to produce a highly substituted 5-bromo-7-bromo-8-fluoroquinoline. A more direct, modern approach involves the cyclization of substituted anilines. For instance, a related synthesis of a complex quinoline involved reacting 2,4-dibromo-6-isopropyl-3-methoxyaniline with other reagents to construct the quinoline core, highlighting the utility of such dibromoaniline building blocks. nih.gov

| Synthetic Strategy | Key Transformation | Potential Product Class |

| Friedländer Synthesis | Conversion of aniline to a 2-aminoaryl ketone, then condensation/cyclization | Polysubstituted Quinolines |

| Modern Annulation Methods | Multi-step reaction with reagents like triethyl orthoformate and subsequent cyclization | Complex Fluoroquinolines |

The pyrrole (B145914) ring is another privileged heterocycle in medicinal chemistry. researchgate.netrsc.org The synthesis of pyrroles often involves the condensation of a primary amine with a 1,4-dicarbonyl compound (the Paal-Knorr synthesis) or other multicomponent reactions.

To synthesize a pyrrole derivative from this compound, the aniline itself can act as the primary amine. In a Paal-Knorr type reaction, condensation with a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) would yield the N-substituted pyrrole, 1-(2,4-Dibromo-3-fluorophenyl)-2,5-dimethyl-1H-pyrrole. The bromine atoms on the phenyl ring would remain available for subsequent cross-coupling reactions, allowing for the creation of highly complex and functionalized pyrrole derivatives.

| Synthetic Strategy | Reactants | Potential Product |

| Paal-Knorr Synthesis | This compound, 1,4-dicarbonyl (e.g., 2,5-hexanedione) | N-(2,4-Dibromo-3-fluorophenyl)pyrrole derivative |

Mechanistic Studies of Reactions Involving 2,4 Dibromo 3 Fluoroaniline

Investigation of Reaction Pathways and Transition States

The reactions of 2,4-Dibromo-3-fluoroaniline, like many aromatic compounds, proceed through a series of steps involving intermediate structures and transition states. The investigation of these pathways, often through computational chemistry and experimental kinetics, provides a deeper understanding of the factors governing reactivity and selectivity.

A fundamental reaction type for anilines is electrophilic aromatic substitution. The mechanism for such reactions generally involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com

For this compound, the directing effects of the substituents—the amino (-NH2), bromo (-Br), and fluoro (-F) groups—play a critical role in determining the position of electrophilic attack. The amino group is a strong activating group and is ortho, para-directing. However, in this compound, the para position is blocked by a bromine atom, and one ortho position is occupied by a fluorine atom, while the other is occupied by a bromine atom. The remaining open position for substitution is meta to the amino group. The interplay of electronic and steric effects of the existing substituents will influence the energy of the transition states for substitution at the available positions.

Computational studies on related haloanilines can provide insights into the likely transition states for reactions of this compound. The energy of the transition state is influenced by the stability of the corresponding arenium ion. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, which can destabilize a nearby positive charge in the arenium ion. Conversely, the bromine atoms, while also having a -I effect, are less electronegative than fluorine. All halogens also have a +R (resonance) effect that can help to stabilize the positive charge.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Pathways for this compound

| Substituent | Inductive Effect | Resonance Effect | Directing Influence |

| -NH2 | -I | +R (strong) | ortho, para (activating) |

| -Br | -I (moderate) | +R (weak) | ortho, para (deactivating) |

| -F | -I (strong) | +R (weak) | ortho, para (deactivating) |

The investigation of reaction pathways also extends to nucleophilic aromatic substitution (SNAr) reactions, particularly if the amino group is modified or if the reaction conditions are suitable for the displacement of one of the halogen atoms. The mechanism of an SNAr reaction typically involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring is generally required to stabilize this intermediate. In the case of this compound, the cumulative electron-withdrawing inductive effects of the halogens could potentially facilitate such reactions under specific conditions.

Catalytic Mechanisms in Derivatization and Coupling Reactions

Catalysts play a pivotal role in many reactions involving this compound, enabling transformations that would otherwise be difficult or impossible. The mechanisms of these catalytic reactions are often complex, involving a series of steps in a catalytic cycle.

Copper-Catalyzed Reactions:

Copper-based catalysts are frequently employed in the derivatization of anilines. For instance, in copper-catalyzed N-arylation reactions (a type of Ullmann condensation), the catalytic cycle is thought to involve the coordination of the aniline (B41778) to a Cu(I) species. This is followed by oxidative addition of an aryl halide to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated product and regenerates the Cu(I) catalyst. mdpi.com

In the context of further halogenation, such as bromination, copper catalysts can also be utilized. A proposed mechanism for copper-catalyzed oxybromination of anilines involves the formation of a Lewis acid-base complex between Cu(II) and the aniline. researchgate.net This complex then reacts with a bromide source. The catalytic cycle is completed by the re-oxidation of the resulting Cu(I) species. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org For a substrate like this compound, which possesses two bromine atoms, site-selective cross-coupling is a key challenge. The general mechanism for these reactions involves a catalytic cycle that includes: nobelprize.org

Oxidative Addition: A low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-halogen bond of the aryl halide.

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck): The organic group from another reagent is transferred to the palladium center, or an olefin inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The regioselectivity of these reactions (i.e., which of the two bromine atoms reacts) can often be controlled by the choice of palladium catalyst and, crucially, the ligands coordinated to the palladium. nih.govnih.gov Sterically hindered ligands can favor reaction at the less sterically hindered C-Br bond. nih.gov Electronic effects also play a role; the C-Br bond that is more electron-deficient may be more susceptible to oxidative addition. In this compound, the bromine at the 4-position is para to the activating amino group, while the bromine at the 2-position is ortho. The electronic and steric environment of these two positions is different, which can be exploited for selective functionalization. The use of specific ligands can influence the steric and electronic properties of the palladium catalyst, thereby directing the reaction to one of the two bromine atoms. nsf.gov

Table 2: General Catalytic Cycles in Reactions of Dihaloarenes

| Reaction Type | Catalyst | Key Mechanistic Steps |

| Suzuki-Miyaura Coupling | Pd(0) complex | Oxidative addition, Transmetalation, Reductive elimination |

| Buchwald-Hartwig Amination | Pd(0) complex | Oxidative addition, Amine coordination and deprotonation, Reductive elimination |

| Copper-Catalyzed N-Arylation | Cu(I) salt | Ligand exchange, Oxidative addition, Reductive elimination |

Influence of Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is conducted is not merely an inert medium but can profoundly influence the reaction rate, selectivity, and even the operative mechanism. These effects arise from the interactions between the solvent molecules and the reactants, intermediates, and transition states.

Polar vs. Nonpolar Solvents:

In reactions that proceed through charged intermediates, such as electrophilic aromatic substitution (forming an arenium ion) and SNAr reactions (forming a Meisenheimer complex), the polarity of the solvent is a critical factor. quora.comlibretexts.org

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids can stabilize charged intermediates through hydrogen bonding and dipole-dipole interactions. libretexts.org This can lead to an increase in the reaction rate. However, in some cases, strong solvation of the nucleophile in a polar protic solvent can decrease its reactivity. nih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) possess large dipole moments but lack acidic protons. They are effective at solvating cations but less so at solvating anions. This can enhance the reactivity of anionic nucleophiles in SNAr reactions.

Nonpolar Solvents: Solvents like hexane, benzene (B151609), and carbon tetrachloride have low dielectric constants and are poor at solvating charged species. Reactions involving charged intermediates are generally slower in nonpolar solvents. quora.com However, in some cases, the use of a nonpolar solvent can enhance selectivity by minimizing side reactions. For instance, in the bromination of aniline, using a nonpolar solvent like carbon disulfide can lead to monobromination, whereas in a polar solvent like water, tribromination occurs readily. youtube.com

Solvent Effects on Regioselectivity:

The solvent can also influence the regioselectivity of a reaction. For example, in the nitration of anisole, the ortho/para ratio was found to vary significantly with the polarity of the solvent. researchgate.net This is attributed to the differential solvation of the transition states leading to the different isomers. For reactions of this compound, the choice of solvent could potentially be used to fine-tune the selectivity of substitution at the available positions on the aromatic ring. The ability of a solvent to form specific interactions, such as hydrogen bonds with the amino group, can alter the steric and electronic nature of the substrate, thereby influencing the reaction pathway.

Table 3: Expected Influence of Solvent Type on Reactions of this compound

| Solvent Type | Dielectric Constant | Key Interactions | Expected Effect on Electrophilic Substitution | Expected Effect on SNAr |

| Polar Protic (e.g., Ethanol) | High | Hydrogen bonding, Dipole-dipole | Can increase rate by stabilizing arenium ion | May decrease rate by solvating nucleophile |

| Polar Aprotic (e.g., DMF) | High | Dipole-dipole | Can increase rate by stabilizing arenium ion | Can increase rate by enhancing nucleophilicity |

| Nonpolar (e.g., Toluene) | Low | van der Waals forces | Generally slower reaction rates | Generally much slower reaction rates |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Methodologies

While 2,4-Dibromo-3-fluoroaniline is available as a research chemical, future investigations are likely to focus on more efficient, selective, and environmentally benign synthetic strategies. The development of innovative methodologies in organic chemistry is an active area of research for compounds like this. lookchem.com

Advanced Catalytic Systems: Research into novel catalytic processes could yield more efficient syntheses. For instance, copper-catalyzed oxidative bromination, which has been successfully applied to other anilines using reagents like NaBr and Na₂S₂O₈, presents a promising avenue for more practical and regioselective bromination procedures. thieme-connect.com

Modern Coupling Reactions: The strategic placement of bromine atoms makes the compound an ideal substrate for various cross-coupling reactions. Future work could explore its use in efficient coupling protocols like the Suzuki-Miyaura and Stille reactions to create complex molecular architectures. sciopen.com For example, related bromo-fluoroaniline derivatives are used to synthesize hole transport materials for perovskite solar cells via Ullmann C-N cross-coupling and Stille coupling reactions. sciopen.com

One-Pot Procedures: The development of one-pot synthesis methods, such as those used for creating alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoates from a related benzoic acid, could significantly improve efficiency by reducing the need for intermediate purification steps. google.com Similarly, one-pot borylation methods are being developed for related aromatic compounds to create organoboron derivatives for use in materials science. rsc.org

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the molecular structure and properties of this compound and its derivatives is crucial for predicting their behavior and designing applications. Future research will likely employ a combination of advanced spectroscopic techniques and computational analysis.

Combined Spectroscopic and Computational Analysis: Techniques such as Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy, when combined with quantum chemical calculations, provide deep insights into the vibrational properties of halogenated anilines. smolecule.comresearchgate.net For related molecules like 2,6-dibromo-3-chloro-4-fluoroaniline, detailed vibrational assignments are achieved using potential energy distribution (PED) analysis with programs such as VEDA4. researchgate.netresearchgate.net This integrated approach allows for a precise correlation between the observed spectra and the molecular structure.

High-Resolution Structural Analysis: While various analytical methods like NMR, HPLC, and LC-MS are available for this compound, high-resolution techniques are critical for unambiguous characterization. ambeed.com X-ray crystallography, for instance, can resolve structural ambiguities and provide definitive information on bond lengths, angles, and intermolecular interactions in the solid state, which is particularly important when distinguishing between isomers.